(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide

Descripción

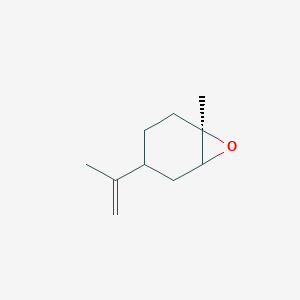

(E)-Limonene oxide (trans-1,2-epoxy-p-menth-8-ene, trans-limonene epoxide) is a monoterpene epoxide derived from limonene, a chiral cyclic monoterpene abundant in citrus essential oils. Its structure features a bicyclic framework with an epoxide group at the 1,2-position and a trans-configuration (E-isomer) ().

Propiedades

Fórmula molecular |

C10H16O |

|---|---|

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(1R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9?,10-/m1/s1 |

Clave InChI |

CCEFMUBVSUDRLG-UDNWOFFPSA-N |

SMILES isomérico |

CC(=C)C1CC[C@@]2(C(C1)O2)C |

SMILES canónico |

CC(=C)C1CCC2(C(C1)O2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-limoneneoxide can be synthesized through the epoxidation of limonene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields (E)-limoneneoxide as the major product.

Industrial Production Methods

In an industrial setting, (E)-limoneneoxide is produced through the catalytic epoxidation of limonene using environmentally friendly oxidants like hydrogen peroxide. This method is preferred due to its high efficiency and lower environmental impact. The reaction is usually carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), under mild conditions.

Análisis De Reacciones Químicas

Ring-Opening Reactions

The strained three-membered epoxide ring undergoes nucleophilic attack, enabling diverse functionalization pathways:

Nucleophilic Attack by Water

Hydrolysis of (E)-limonene oxide produces limonene diol. This reaction is catalyzed by enzymes like limonene epoxide hydrolase (LEH), which employs a concerted general acid/base mechanism :

-

Asp101 protonates the epoxide oxygen, while Asp132 deprotonates the attacking water molecule, facilitating nucleophilic attack at the less hindered carbon .

-

Regioselectivity : LEH exhibits >99% regioselectivity for the trans-diol product due to steric and electronic effects in the active site .

Experimental Conditions :

| Parameter | Value | Source |

|---|---|---|

| Enzyme | LEH from Rhodococcus erythropolis | |

| Temperature | 25°C | |

| Conversion | >90% |

Reactions with Amines

(E)-limonene oxide reacts with pyrrolidine or piperidine to generate amino alcohols. For example:

-

Pyrrolidine selectively opens the epoxide ring of trans-1,2-limonene oxide, yielding a secondary amine derivative .

Acid-Catalyzed Rearrangements

Under acidic conditions, (E)-limonene oxide undergoes skeletal rearrangements:

-

Epoxide Ring Opening : Protonation of the epoxide oxygen by acids (e.g., H₃PO₄) leads to carbocation formation, followed by hydride shifts or Wagner-Meerwein rearrangements .

-

Product Distribution : At pH 3.5, limonene oxide converts to carveol (11% yield) alongside diol products .

Base-Catalyzed Polymerization

(E)-limonene oxide participates in ring-opening polymerization (ROP) to form polyethers:

-

Mechanism : Initiated by alkoxide or hydroxide ions, ROP proceeds via nucleophilic attack on the epoxide carbon, propagating linear or branched polyether chains.

-

Influencing Factors :

Optimized Reaction Conditions

Epoxidation efficiency depends on:

-

Surfactants : CTAHS (cetyltrimethylammonium hydrogen sulfate) enhances interfacial contact in biphasic systems .

Comparative Reaction Pathways

The table below summarizes key reaction pathways and outcomes:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Limonene oxide, also known as (E)-limoneneoxide, trans-1,2-epoxy-p-menth-8-ene, or trans-limonene epoxide, is a versatile compound derived from limonene, a major component of citrus fruit oils . Limonene oxide and its derivatives have applications in various fields, including polymer chemistry, green chemistry, and pharmaceuticals .

Scientific Research Applications

(1) Polymer Chemistry and Green Chemistry

- Bio-based Thermosets: Limonene dioxide, produced by the epoxidation of limonene, can be reacted with anhydrides to create 100% bio-based thermosets, which are polymers that harden irreversibly upon heating . These thermosets exhibit a high glass transition temperature (Tg) and good mechanical properties, making them suitable for sustainable and eco-friendly coatings, food packaging, and structural matrices .

- Limonene Dioxide Monomers: Research has focused on valorizing (R)-(+)-limonene to generate novel bio-resourced limonene dioxide monomers . This involves the epoxidation of limonene, a process that can be performed using dimethyldioxirane (DMDO) generated from Oxone® and acetone .

- Anionic Copolymerization: Racemic limonene dioxide can undergo anionic copolymerization to produce 100% bio-based thermosets through direct crosslinking with carboxylic anhydrides .

- Polymer Building Block: Limonene oxide is considered a versatile building block for the polymer industry because it has less toxicity than common commercial monomers based on bisphenol A .

- Bio-based Polyethers: Limonene oxide can be used to synthesize bio-based polyethers via catalytic ring opening polymerization .

(2) Chemical Synthesis

- Synthesis of Bis-Limonene Oxide: A novel bio-based epoxy monomer derived from limonene can be synthesized without epichlorohydrin . The synthesis of bis-limonene oxide (bis-LO) involves the reaction of limonene oxide with bis(2-mercaptoethyl) ether, resulting in the disappearance of the C=C double bond signals, indicating a high conversion of limonene oxide .

- Isomerization Reactions: Limonene-1,2-epoxide (LE) can undergo isomerization using dendritic ZSM-5 zeolite (d-ZSM-5) as a catalyst . Limonene can be isomerized into products such as p-cymene, terpinene, and terpinolene . Terpinolene, an isomer of limonene, has demonstrated the ability to inhibit LDL oxidation, which is significant in the treatment of coronary artery disease .

- Synthesis of Paracetamol Precursors: Limonene epoxide can be used in the synthesis of precursors for paracetamol .

(3) Pharmaceutical Applications

- Anti-inflammatory Action: Limonene and other monoterpenes exhibit anti-inflammatory action .

- Cardiovascular Disease Prevention: Certain monoterpenes have shown potential for the prevention or treatment of cardiovascular diseases by inducing vasorelaxation, which decreases heart rate and blood pressure .

- Antifungal and Larvicidal Properties: Terpinolene, an isomerization product of limonene, possesses antifungal and larvicidal properties .

(4) Other Applications

- Fragrances and Cosmetics: Monoterpenes are used in the synthesis of cosmetics and fragrances .

- Heavy Metal Adsorbents: Polysulfides derived from terpenes can be used as heavy metal adsorbents .

- Oil Adsorbents: Terpenes can be used as oil adsorbents .

Data Table

Case Studies

While specific case studies were not detailed in the provided documents, the research indicates the following general applications:

- Thermoset Production: Limonene dioxide is used to create bio-based thermosets with enhanced thermal and mechanical properties, suitable for replacing traditional petroleum-based polymers .

- Catalysis: Limonene epoxide serves as a substrate in catalytic reactions, producing valuable chemical intermediates and products with applications in pharmaceuticals and materials science .

- Specialty Chemicals: Limonene derivatives, including limonene oxide, are utilized in the production of specialty chemicals for various industrial applications, leveraging the unique properties of monoterpenes .

Mecanismo De Acción

The mechanism of action of (E)-limoneneoxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and proteins in microorganisms.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Limonene-Derived Epoxides

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Isomeric Form | Key Properties | Applications |

|---|---|---|---|---|---|---|

| (E)-Limonene oxide | C₁₀H₁₆O | 1195-92-2 | 152.23 | Trans | High reactivity, stereoselective synthesis | Polymers, pharmaceuticals |

| cis-Limonene oxide | C₁₀H₁₆O | 32543-51-4 | 152.23 | Cis | Lower reactivity, difficult separation | Specialty chemicals |

| Limonene dioxide (LDO) | C₁₀H₁₄O₂ | N/A | 168.23 | 60:40 cis:trans | High crosslinking density | Bio-based resins |

| α-Pinene oxide | C₁₀H₁₆O | 104404-14-0 | 152.23 | - | Slower polymerization kinetics | Adhesives, coatings |

Research Findings and Industrial Relevance

Reactivity and Stereochemical Impact

- The trans-configuration of (E)-limonene oxide enhances nucleophilic attack due to reduced steric hindrance, making it preferable for synthesizing diols and polymers ().

- Limonene dioxide’s stereoisomerism (60:40 cis:trans) affects mechanical properties in polymers, with cis-isomers offering higher flexibility ().

Actividad Biológica

(E)-Limonene oxide, also known as trans-1,2-epoxy-p-menth-8-ene, is a monoterpene oxide derived from limonene, a compound widely recognized for its diverse biological activities. This article explores the biological activity of (E)-limonene oxide, focusing on its neuroprotective, anti-inflammatory, and anticancer properties, supported by various studies and findings.

1. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of limonene and its derivatives, including (E)-limonene oxide. Studies have shown that limonene can mitigate neurotoxicity associated with Alzheimer's disease (AD) by:

- Reducing Amyloid Plaque Formation : In a Drosophila model of AD, limonene reduced neuronal cell death induced by Aβ42 and decreased levels of reactive oxygen species (ROS), which are detrimental to neuronal health .

- Inhibiting Acetylcholinesterase (AChE) : Limonene exhibited significant inhibition of AChE and butyrylcholinesterase (BChE), which are enzymes linked to cognitive decline in AD. The inhibition rates were reported as 24.97% for AChE and 69.12% for BChE .

- Enhancing Memory : Limonene improved cognitive function in scopolamine-induced amnesia models in rats, suggesting its potential as a memory-enhancing agent .

2. Anti-inflammatory Properties

(E)-Limonene oxide has demonstrated notable anti-inflammatory effects:

- Reduction of Inflammatory Mediators : In animal studies, D-limonene epoxide significantly reduced paw edema and abdominal contortions induced by acetic acid, indicating its antinociceptive effects .

- Cytokine Modulation : Limonene increased the IL-10/IL-2 ratio, enhancing the production of IL-10, an anti-inflammatory cytokine that inhibits pro-inflammatory responses .

3. Anticancer Activity

The anticancer properties of limonene and its metabolites have been extensively studied:

- Induction of Apoptosis : Limonene has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors. This mechanism involves the modulation of various signaling pathways including the mTOR pathway .

- Inhibition of Tumor Growth : Studies have reported that limonene can inhibit the proliferation of lung cancer cells while promoting apoptosis through increased caspase activity and modulation of cell cycle regulators .

The biological activities of (E)-limonene oxide can be attributed to several mechanisms:

Case Study 1: Neuroprotection in Drosophila Model

In a study involving Drosophila models of AD, limonene was found to alleviate neurotoxicity associated with Aβ42 exposure. The flies treated with limonene showed reduced eye roughness phenotype compared to controls, indicating protection against neuronal damage similar to donepezil, a standard AD treatment .

Case Study 2: Anticancer Effects on Lung Cancer Cells

Research demonstrated that limonene could inhibit the growth of lung cancer cell lines (H322 and H838) through apoptosis induction. The study reported increased caspase-3 activity and cell cycle arrest in treated cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing (E)-limonene oxide, and how do reaction conditions influence isomer distribution?

- Methodological Answer : (E)-Limonene oxide is synthesized via epoxidation of limonene using hydrogen peroxide (H₂O₂) and tungsten-based polyoxometalate catalysts. The electrophilic nature of the oxidative species favors epoxidation at the more substituted 1,2-double bond, yielding limonene-1,2-epoxide as the primary product . Reaction parameters such as solvent polarity, pH, and temperature influence cis/trans isomer ratios. For example, aprotic solvents like dichloromethane reduce hydrolysis side reactions, while acidic conditions promote diol formation .

Q. What analytical techniques are recommended for distinguishing between cis- and trans-limonene oxide isomers?

- Methodological Answer : Gas chromatography (GC) with chiral columns or high-performance liquid chromatography (HPLC) coupled with polarimetric detection can resolve cis/trans isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, identifies stereochemical differences via coupling constants and chemical shifts (e.g., trans isomers exhibit distinct splitting patterns at the epoxide carbons) .

Q. How should researchers handle and store limonene oxide to prevent peroxide formation?

- Methodological Answer : Limonene oxide should be stored under inert gas (e.g., nitrogen) in amber glass containers to minimize autoxidation. Regular peroxide testing using iodometric titration or commercial test strips is critical. If peroxide levels exceed 10 ppm, deactivate with acidic iodide solution and dispose of promptly .

Advanced Research Questions

Q. What factors control regioselectivity in the epoxidation of limonene, and how can computational methods predict outcomes?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Density functional theory (DFT) simulations can model transition states to predict preferential attack at the 1,2- vs. 8,9-positions. For example, electrophilic catalysts like tungsten oxides favor the more electron-rich 1,2-double bond, as shown in H₂O₂-based systems .

Q. How do biocatalytic (e.g., lipase-mediated) and chemical epoxidation methods compare in stereochemical control?

- Methodological Answer : Lipases (e.g., Candida antarctica) enable enantioselective epoxidation under mild conditions, often yielding higher enantiomeric excess (ee) for specific isomers. In contrast, chemical methods using H₂O₂ and metal catalysts produce racemic mixtures unless chiral ligands or solvents are employed. Kinetic resolution via enzymatic hydrolysis can further purify desired stereoisomers .

Q. What strategies mitigate hydrolytic decomposition of limonene oxide during synthetic applications?

- Methodological Answer : Hydrolytic stability is pH-dependent. Buffering reactions near neutral pH (6–8) minimizes acid-catalyzed ring-opening to limonene-1,2-diol. Anhydrous conditions and scavengers (e.g., molecular sieves) reduce water availability, while steric hindrance from bulky substituents slows nucleophilic attack .

Q. How can limonene oxide derivatives be utilized in ring-opening metathesis polymerization (ROMP)?

- Methodological Answer : The strained epoxide ring in limonene oxide can initiate ROMP using Grubbs catalysts. Polymerization kinetics and molecular weight distribution are influenced by monomer purity, catalyst loading, and temperature. Side reactions (e.g., diol formation) must be suppressed via rigorous drying and inert atmospheres .

Q. How should researchers address discrepancies in reported yields for limonene oxide synthesis across studies?

- Methodological Answer : Discrepancies often arise from variations in catalyst activity, solvent purity, or analytical quantification methods. Standardize protocols using internal standards (e.g., dodecane for GC) and replicate conditions from literature. Statistical analysis (e.g., ANOVA) identifies significant variables, while controlled experiments isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.